1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylbutan-1-one
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Overview
Description
1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylbutan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors such as 1H-pyrrole and other reagents under controlled conditions.
Attachment of the piperazine ring: The pyrimidine derivative is then reacted with piperazine in the presence of a suitable catalyst.
Formation of the final product: The intermediate compound is further reacted with 2-phenylbutan-1-one under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylbutan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and ability to interact with biological targets.
Pharmacology: The compound is investigated for its effects on various biological pathways and its potential as a drug candidate.
Biochemistry: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylpropan-1-one
- 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylpentan-1-one
Uniqueness
1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylbutan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-phenyl-1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-2-19(18-8-4-3-5-9-18)22(28)27-14-12-26(13-15-27)21-16-20(23-17-24-21)25-10-6-7-11-25/h3-11,16-17,19H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWCLLLVMQLWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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